2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline
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Overview
Description
2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is an organic compound that features a methoxy group and a triazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline structure. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, which is then coupled with a methoxy-substituted aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
Uniqueness
2-Methoxy-4-(2H-1,2,3-triazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy group and the triazole ring provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-methoxy-4-(triazol-2-yl)aniline |
InChI |
InChI=1S/C9H10N4O/c1-14-9-6-7(2-3-8(9)10)13-11-4-5-12-13/h2-6H,10H2,1H3 |
InChI Key |
IRCMHBNSXOFPLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2N=CC=N2)N |
Origin of Product |
United States |
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